molecular formula C16H23N5O5S B3328813 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine CAS No. 52049-48-6

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine

Cat. No.: B3328813
CAS No.: 52049-48-6
M. Wt: 397.5 g/mol
InChI Key: QEWSGVMSLPHELX-RFLXNSOUSA-N
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Description

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is a modified nucleoside found in transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group at the 2-position and a cis-4-hydroxy-Delta(2)-isopentenyl group at the N6-position of adenosine. It plays a crucial role in the proper functioning of tRNA, particularly in the translation process within mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine typically involves multi-step organic synthesis. The process begins with the protection of adenosine’s hydroxyl groups, followed by the introduction of the methylthio group at the 2-position. This is achieved through nucleophilic substitution reactions using methylthiolating agents under controlled conditions. The cis-4-hydroxy-Delta(2)-isopentenyl group is then introduced at the N6-position through a series of reactions involving isopentenylation and subsequent hydroxylation .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications in research. scalable methods involve the use of automated solid-phase synthesis techniques, which allow for the efficient and high-yield production of modified nucleosides. These methods leverage advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can result in saturated hydrocarbons .

Scientific Research Applications

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by modifying the anticodon loop of tRNA, enhancing the accuracy and efficiency of codon-anticodon pairing during translation. This modification is essential for proper mitochondrial protein synthesis and energy metabolism. The molecular targets include mitochondrial elongation factors and other components of the translation machinery .

Comparison with Similar Compounds

Similar Compounds

    2-methylthio-N(6)-isopentenyladenosine: Lacks the hydroxyl group at the cis-4 position.

    2-methylthio-N(6)-threonylcarbamoyladenosine: Contains a threonylcarbamoyl group instead of the isopentenyl group.

Uniqueness

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is unique due to the presence of both the methylthio and cis-4-hydroxy-Delta(2)-isopentenyl groups, which confer specific structural and functional properties that are critical for its role in mitochondrial tRNA .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3-/t9-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWSGVMSLPHELX-RFLXNSOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017780
Record name 2-Methylthio-N(6)-(cis-4-hydroxy-delta(2)-isopentenyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52049-48-6
Record name 2-Methylthio-N6-(cis-hydroxyisopentenyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52049-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthio-N(6)-(cis-4-hydroxy-delta(2)-isopentenyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
Reactant of Route 2
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
Reactant of Route 3
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
Reactant of Route 4
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
Reactant of Route 5
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
Reactant of Route 6
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine

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